Niraparib - 1038915-60-4

Niraparib

Catalog Number: EVT-253463
CAS Number: 1038915-60-4
Molecular Formula: C19H20N4O
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Niraparib is a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide that has S-configuration. It is a potent inhibitor of PARP1 and PARP2 (IC50 of 3.8 and 2.1 nM, respectively) and approved as a first-line maintenance treatment for women with advanced ovarian cancer after responding to platinum-based chemotherapy. It has a role as an antineoplastic agent, an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor, a radiosensitizing agent and an apoptosis inducer.
Niraparib is an orally active poly (ADP-ribose) polymerase (PARP) inhibitor. By blocking the enzymes responsible for DNA repair, niraparib induces cytotoxicity in cancer cells. Niraparib is selective towards PARP-1 and PARP-2. First approved by the FDA on March 27, 2017, niraparib is used to treat epithelial ovarian, fallopian tube, or primary peritoneal cancer. Niraparib was approved by the European Commission on November 16, 2017 and by Health Canada on June 27, 2019.
Niraparib is a Poly(ADP-Ribose) Polymerase Inhibitor. The mechanism of action of niraparib is as a Poly(ADP-Ribose) Polymerase Inhibitor.
Niraparib is a small molecule inhibitor of poly ADP-ribose polymerase that is used in the therapy of selected patients with refractory and advanced ovarian carcinoma. Niraparib therapy is associated with a low rate of transient elevations in serum aminotransferase during therapy, but has not been linked to instances of clinically apparent liver injury.
Niraparib is an orally bioavailable inhibitor of poly (ADP-ribose) polymerase (PARP) types 1 and 2 (PARP-1 and -2), with antineoplastic activity. Upon administration, niraparib binds to and inhibits the activity of PARP-1 and -2, thereby inhibiting PARP-1 and -2-mediated DNA repair, enhancing the accumulation of DNA strand breaks, promoting genomic instability and resulting in apoptosis. The PARP family of proteins catalyzes post-translational ADP-ribosylation of nuclear proteins and is activated by single-strand DNA (ssDNA) breaks.
See also: Niraparib Tosylate Monohydrate (has salt form); Niraparib tosylate (is active moiety of); Niraparib; abiraterone acetate (component of).

Olaparib

Compound Description: Olaparib is an orally bioavailable and selective poly (ADP-ribose) polymerase (PARP)-1/-2 inhibitor. It is approved for maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in complete or partial response to platinum-based chemotherapy .

Relevance: Olaparib, like Niraparib, is a PARP inhibitor. A comparative study found that Niraparib demonstrated a higher level of antitumor activity at a relatively lower dose compared to Olaparib in preclinical models . Additionally, Niraparib demonstrated a higher brain penetration and distribution compared to Olaparib in a mouse brain tumor model .

Rucaparib

Compound Description: Rucaparib is an orally bioavailable poly (ADP-ribose) polymerase (PARP)-1/-2 inhibitor .

Selinexor (KPT-330)

Compound Description: Selinexor is a first-in-class oral exportin-1 (XPO1/ CRM1) inhibitor that induces cell cycle arrest and apoptosis in cancer cells .

Relevance: While not structurally similar to Niraparib, Selinexor demonstrated enhanced anti-tumor activity when combined with Niraparib in preclinical models of human ovarian cancer . This synergistic effect is attributed to the inhibition of DNA damage repair responses by both compounds .

Avatrombopag

Compound Description: Avatrombopag is a thrombopoietin receptor stimulating agent approved for use in chronic immune thrombocytopenia and thrombocytopenia associated with chronic liver disease in patients undergoing a surgical procedure .

Relevance: Avatrombopag is not structurally related to Niraparib, but it has been investigated for its potential to mitigate thrombocytopenia, a common side effect of Niraparib treatment . By managing thrombocytopenia, Avatrombopag could allow for Niraparib dose optimization and potentially improve clinical responses .

Cyclophosphamide

Compound Description: Cyclophosphamide is a genotoxic chemotherapy drug commonly used in triple-negative breast cancer (TNBC) treatment .

Relevance: Although structurally dissimilar to Niraparib, Cyclophosphamide's interaction with Niraparib has been investigated in preclinical models of TNBC . A gapped sequential combination of Cyclophosphamide and Niraparib showed promising efficacy in preventing tumor relapse, particularly in tumors sensitive to Niraparib alone .

Abiraterone Acetate

Compound Description: Abiraterone acetate, often combined with prednisone (AAP), is a standard-of-care therapy for metastatic castration-resistant prostate cancer (mCRPC) .

Relevance: While not a PARP inhibitor like Niraparib, Abiraterone acetate is relevant due to its combined use with Niraparib in treating mCRPC. The combination therapy demonstrated improved radiographic progression-free survival compared to Abiraterone acetate alone in patients with HRR+ mCRPC .

Valproate

Compound Description: Valproate, also known as sodium valproate, is a histone deacetylase (HDAC) inhibitor .

Relevance: While Valproate is not structurally similar to Niraparib, research has shown that it enhances Niraparib's ability to kill ovarian and mammary tumor cells . This synergistic effect is attributed to Valproate's enhancement of the ATM-AMPK-ULK1-autophagy and CD95-FADD-caspase 8 pathways activated by Niraparib .

Synthesis Analysis

The synthesis of Niraparib has been explored through various methods, emphasizing efficiency and yield. One notable approach involves a multi-enzymatic synthetic route that utilizes imine reductases to produce key intermediates. This method allows for the rapid synthesis of Niraparib from simple starting materials, which can significantly reduce production costs and enhance scalability .

Key Parameters in Synthesis

  • Solvent Systems: The synthesis typically employs a combination of organic solvents and water in varying ratios (10:1 to 400:1) to facilitate crystallization processes.
  • Crystallization Techniques: Different crystalline forms (e.g., Form I, Form II, Form III) are isolated through controlled crystallization processes, which are characterized by distinct X-ray powder diffraction patterns .
  • Temperature Control: Heating the solvent mixture prior to crystallization is a common practice to improve the quality of the crystalline product.
Molecular Structure Analysis

Niraparib's molecular structure can be described as follows:

  • Chemical Formula: C19_{19}H22_{22}N4_{4}O
  • Molecular Weight: 342.41 g/mol
  • Structural Features:
    • The compound features an indazole moiety attached to a piperidine ring, which is critical for its biological activity.
    • The presence of a carboxamide functional group enhances its solubility and interaction with target enzymes.

Structural Data

The crystalline forms exhibit distinct diffraction patterns that can be utilized for characterization:

  • Form I: Characterized by specific peaks at certain 2θ2\theta values.
  • Form II and III: Each form has unique diffraction signatures that can be analyzed using X-ray crystallography to confirm purity and identity .
Chemical Reactions Analysis

Niraparib participates in several chemical reactions primarily related to its pharmacological activity:

  • PARP Inhibition Reaction: Niraparib binds to the catalytic domain of PARP enzymes, inhibiting their activity and preventing DNA repair mechanisms.
  • Formation of PARP-DNA Complexes: By trapping PARP on DNA lesions, Niraparib leads to the accumulation of single-strand breaks that result in cellular apoptosis.

Reaction Parameters

  • Inhibition Constants (IC50):
    • PARP1: 3.8 nM
    • PARP2: 2.1 nM
      These values indicate Niraparib's high potency against its targets compared to other PARP inhibitors .
Mechanism of Action

Niraparib operates through a well-defined mechanism involving the inhibition of PARP enzymes:

  1. Binding Affinity: Niraparib binds selectively to PARP1 and PARP2, preventing their normal function in DNA repair.
  2. Trapping Mechanism: The compound not only inhibits catalytic activity but also traps PARP at sites of DNA damage, leading to persistent single-strand breaks.
  3. Synthetic Lethality: In cells deficient in homologous recombination repair (e.g., BRCA-mutated cells), this accumulation of damage results in cell death due to inability to repair double-strand breaks effectively.

This mechanism underscores Niraparib's role in enhancing the efficacy of chemotherapy treatments by exploiting specific vulnerabilities in cancer cells .

Physical and Chemical Properties Analysis

Niraparib exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide and has moderate solubility in water, which aids its formulation for oral administration.
  • Stability: The compound shows stability under physiological conditions but requires careful handling due to potential degradation under extreme pH or temperature conditions.
  • Melting Point: Approximately 150°C, indicating thermal stability suitable for pharmaceutical applications.

Relevant Data

These properties are critical for developing effective drug formulations and ensuring bioavailability upon administration.

Applications

Niraparib is primarily applied in oncology:

  • Ovarian Cancer Treatment: Approved as a maintenance therapy for patients with recurrent ovarian cancer who have responded to platinum-based chemotherapy.
  • Clinical Trials: Ongoing studies are evaluating its efficacy in combination with other therapies, including immune checkpoint inhibitors and other chemotherapeutic agents .

Broader Implications

The understanding of Niraparib's mechanism has opened avenues for research into other cancers exhibiting homologous recombination deficiencies, thus broadening its potential application beyond ovarian cancer.

Molecular Pharmacology of Niraparib

PARP Inhibition Mechanisms

Selective Targeting of PARP-1 and PARP-2 Enzymes

Niraparib (chemical formula: C₁₉H₂₀N₄O) is a potent, selective inhibitor of poly(ADP-ribose) polymerase enzymes PARP-1 and PARP-2. It exhibits half-maximal inhibitory concentration (IC₅₀) values of 2.8 nM for PARP-1 and 0.6 nM for PARP-2, demonstrating approximately 100-fold greater selectivity for these isoforms over other PARP family members [5] [8]. This high selectivity arises from niraparib's optimized molecular structure, which features a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide scaffold. The indazole carboxamide group mimics nicotinamide, competitively occupying the nicotinamide adenine dinucleotide (NAD+) binding site in the catalytic domain of PARP-1/2 [5] [9]. Unlike earlier PARP inhibitors constrained by amide bond rotation limitations, niraparib incorporates an intramolecular hydrogen bond that stabilizes its bioactive conformation, enhancing binding affinity [4] [5].

Table 1: Selectivity Profile of Niraparib Against PARP Enzymes

PARP IsoformFunction in DNA RepairIC₅₀ (nM)Selectivity vs. PARP-1
PARP-1SSB repair, chromatin remodeling2.8Reference
PARP-2SSB repair, BER backup0.6>4.6-fold higher affinity
PARP-3Mitotic progression>4000>1400-fold lower affinity
V-PARPVesicle trafficking>1000>350-fold lower affinity

Structural Basis for PARP Trapping and Catalytic Inhibition

Niraparib exerts dual mechanisms of action: catalytic inhibition and PARP-DNA trapping. Catalytic inhibition occurs when niraparib occupies the NAD+ binding pocket in the catalytic domain (CAT), preventing PAR chain synthesis required for base excision repair (BER) [1] [5]. More significantly, niraparib stabilizes PARP-DNA complexes through allosteric modulation. X-ray crystallography reveals that niraparib binds the helical domain (HD) of PARP-1 via specific contacts with helix αF, inducing a conformational shift that propagates ~40 Å to the DNA-binding domain [2] [9]. This "Type I" allosteric effect increases PARP-1's DNA affinity by >100-fold, prolonging its retention on DNA single-strand breaks (SSBs). Persistent PARP-1 trapping converts SSBs into replication-associated double-strand breaks (DSBs) during S-phase [2] [9]. Notably, niraparib exhibits differential trapping behavior between PARP isoforms: while it promotes dissociation of PARP-1 from DNA breaks, it enhances PARP-2 trapping [9]. This isoform-specific trapping profile contributes to its unique cytotoxic effects.

Comparative Selectivity Against PARP Family Members (PARP-3, V-PARP)

Niraparib shows minimal activity against non-target PARP enzymes. Its selectivity ratio exceeds 1,400-fold for PARP-1 over PARP-3 (IC₅₀ >4,000 nM) and >350-fold over vault PARP (V-PARP, IC₅₀ >1,000 nM) [8] [9]. This specificity arises from structural variations in the helical domain (HD) across PARP isoforms. Key residues in PARP-1 (Gln759, Glu763, Asp766) form optimal contacts with niraparib's piperidine ring, whereas PARP-3 contains divergent residues (Ser328, Gln332, Glu335) that reduce binding affinity [9]. Molecular dynamics simulations confirm that niraparib induces destabilization of the HD domain in PARP-1/2 but not in structurally distinct isoforms like PARP-3 or tankyrases. This selective inhibition spares non-targeted PARPs involved in mitotic regulation (PARP-3) or vesicle trafficking (V-PARP), minimizing off-target biological effects [9].

Table 2: Structural Determinants of Niraparib Selectivity

Structural ElementPARP-1/2 Binding CharacteristicsPARP-3/V-PARP Characteristics
Catalytic DomainHigh-affinity NAD+ pocket with conserved residuesDivergent NAD+ pocket topology
Helical Domain (HD)Gln759/Glu763/Asp766 (PARP-1) stabilize piperidine interactionsSer328/Gln332/Glu335 (PARP-3) reduce binding
Allosteric CouplingBinding induces HD destabilization and increased DNA affinityMinimal allosteric effects observed

Synthetic Lethality in DNA Damage Response

Mechanistic Synergy with Homologous Recombination Deficiency (HRD)

Niraparib induces synthetic lethality in homologous recombination-deficient (HRD) cells through parallel mechanisms: catalytic suppression of BER and physical obstruction of DNA repair complexes. By inhibiting PARP-1/2 catalytic activity, niraparib prevents repair of spontaneous single-strand breaks (SSBs). These lesions evolve into double-strand breaks (DSBs) during DNA replication, which HR-proficient cells resolve via error-free homologous recombination (HR) [1] [5]. In HRD cells, however, DSBs trigger aberrant repair through error-prone non-homologous end joining (NHEJ), causing genomic instability and apoptosis [1] [10]. Additionally, niraparib-trapped PARP-DNA complexes physically block replication forks and prevent recruitment of HR machinery (e.g., MRE11-RAD50-NBS1 complex), exacerbating replication stress [3] [10]. Preclinical models demonstrate that niraparib reduces tumor growth in HRD xenografts by >80% compared to HR-proficient models, validating this synthetic lethal interaction [5] [10].

BRCA1/2 Mutational Context and Synthetic Lethality Efficacy

BRCA1/2 mutations represent the best-characterized context for niraparib sensitivity. BRCA proteins (BRCA1-BARD1 complex and BRCA2-PALB2-RAD51) facilitate RAD51-mediated strand invasion during HR repair. In BRCA1/2-mutated cells, niraparib-induced DSBs accumulate irreparably, yielding 10- to 30-fold greater cytotoxicity versus BRCA-wild-type cells [5] [7]. Clinical data from ovarian cancer trials reveal objective response rates of 29% for niraparib in germline BRCA-mutated (gBRCAm) patients, compared to 3% in BRCA-proficient cohorts [7]. Mechanistically, BRCA1 truncation mutations confer higher sensitivity than missense variants due to complete loss of function. Interestingly, epigenetic silencing of BRCA1 (via promoter methylation) also induces synthetic lethality with niraparib, expanding the target population beyond genetic mutations [5] [10]. Resistance can emerge through secondary BRCA1/2 mutations that restore open reading frames, highlighting the dynamic nature of this synthetic lethal interaction [10].

Non-BRCA HRD Pathways (e.g., RAD51C, ATM, PALB2)

Niraparib's synthetic lethality extends to diverse non-BRCA HRD contexts through distinct molecular mechanisms:

  • ATM Deficiency: ATM kinase activates BRCA1 and the MRN complex (MRE11-RAD50-NBS1) in response to DSBs. ATM loss impairs HR by reducing BRCA1 phosphorylation and RAD51 focus formation. Niraparib exacerbates DSB accumulation in ATM-null cells, inducing tumor regression in 33% of ATM-mutated NSCLC models [3] [10]. ATM deficiency also downregulates BRCA1/2 expression, amplifying HRD.
  • RAD51C/D Mutations: These paralogs facilitate RAD51 nucleoprotein filament assembly. RAD51C-mutated cells exhibit 8-fold increased niraparib sensitivity versus wild-type, with RAD51C promoter methylation yielding similar effects [7] [10].
  • PALB2 Loss: PALB2 bridges BRCA2 and RAD51. PALB2-deficient pancreatic cancers show 6.2-month progression-free survival with niraparib versus 3.4 months in proficient tumors [6].
  • ATR/CHK1 Pathway Defects: ATR phosphorylates BRCA1 and stabilizes stalled forks. ATR-deficient cells exhibit niraparib hypersensitivity independent of BRCA status [10].

Table 3: Non-BRCA HRD Biomarkers for Niraparib Response

Gene/PathwayFunction in HRPrevalence in CancersClinical Evidence
ATMDSB sensing, BRCA1 activation3.5% lung adenocarcinoma33% tumor regression in NSCLC PDX models [3]
RAD51C/DRAD51 loader1–3% ovarian cancer8-fold sensitivity increase in vitro [10]
PALB2BRCA2 stabilizer1–4% pancreatic cancerPFS 6.2 vs. 3.4 months (HR 0.45) [6]
ATR/CHK1Replication stress response2–5% various tumorsSynergy in phase I trials [10]

Properties

CAS Number

1038915-60-4

Product Name

Niraparib

IUPAC Name

2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m1/s1

InChI Key

PCHKPVIQAHNQLW-CQSZACIVSA-N

SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Synonyms

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
MK 4827
MK-4827
MK4827
niraparib
niraparib hydrochloride
Zejula

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N

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